molecular formula C5H4N4 B1486690 6-Aminopyridazine-3-carbonitrile CAS No. 340759-46-8

6-Aminopyridazine-3-carbonitrile

Cat. No. B1486690
CAS RN: 340759-46-8
M. Wt: 120.11 g/mol
InChI Key: SEQONPDVLWRZSU-UHFFFAOYSA-N
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Description

“6-Aminopyridazine-3-carbonitrile” is a chemical compound with the molecular formula C5H4N4 and a molecular weight of 120.11 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “6-Aminopyridazine-3-carbonitrile” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group at the 6th position and a carbonitrile group at the 3rd position .


Physical And Chemical Properties Analysis

“6-Aminopyridazine-3-carbonitrile” is a solid substance at room temperature . The melting point is 159-163 °C .

Scientific Research Applications

Medicinal Chemistry

6-Aminopyridazine-3-carbonitrile: is a versatile building block in medicinal chemistry. It’s used to synthesize various heterocyclic compounds that exhibit a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, and anticancer properties. The pyridazine ring, which is present in this compound, is a key feature in several commercially available drugs.

Agriculture

In the agricultural sector, 6-Aminopyridazine-3-carbonitrile serves as a precursor for the synthesis of herbicides and pesticides . Its derivatives are known to exhibit herbicidal and antifeedant activities, which are crucial for crop protection and yield improvement.

Material Science

This compound is utilized in material science for the development of new materials with potential applications in electronics and nanotechnology . Its nitrogen-rich structure makes it suitable for creating advanced materials with unique electrical properties.

Environmental Science

6-Aminopyridazine-3-carbonitrile: is explored for its role in environmental science, particularly in the removal of pollutants and heavy metals from water sources . Its ability to form complexes with various ions can be harnessed for water purification technologies.

Biochemistry

In biochemistry, 6-Aminopyridazine-3-carbonitrile is used to study enzyme reactions and biological pathways . It can act as an inhibitor or a substrate mimic, helping to elucidate the mechanisms of action of various enzymes.

Pharmacology

The compound has significant implications in pharmacology, where it’s used to develop new drugs with improved efficacy and reduced side effects . Its structural versatility allows for the creation of a wide array of pharmacologically active molecules.

Chemical Engineering

6-Aminopyridazine-3-carbonitrile: finds applications in chemical engineering, particularly in the design of process catalysts and the development of synthetic routes for complex molecules . Its reactivity and stability under various conditions make it a valuable asset in reaction engineering.

Analytical Chemistry

Lastly, in analytical chemistry, 6-Aminopyridazine-3-carbonitrile is used as a standard or a reagent in the development of analytical methods . It can be used to calibrate instruments or as a reactant in the detection of specific analytes.

Safety and Hazards

The compound is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-aminopyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQONPDVLWRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668476
Record name 6-Aminopyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridazine-3-carbonitrile

CAS RN

340759-46-8
Record name 6-Aminopyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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